2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,5,5,6-heptachloro-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl7O2/c5-1-2(6,7)13-4(10,11)3(8,9)12-1/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFVSBDBUGOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-96-5 | |
| Record name | 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60526 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Pathways and Chemical Modification of 2,2,3,3,5,5,6 Heptachloro 1,4 Dioxane
Strategies for Ring Chlorination in Dioxane Systems
The synthesis of highly chlorinated dioxanes can be approached through direct halogenation of the parent 1,4-dioxane (B91453) ring or by constructing the ring from pre-chlorinated precursors.
Direct Chlorination Approaches
Direct chlorination of 1,4-dioxane is a common method for producing less-substituted derivatives. The synthesis of trans-2,3-dichloro-1,4-dioxane (B1587903) is well-documented and typically involves passing chlorine gas through anhydrous dioxane at elevated temperatures, often with iodine as a catalyst. sciencemadness.org Further chlorination to yield tetrachlorodioxanes has been observed at higher temperatures, suggesting that the degree of substitution is highly dependent on the reaction conditions. sciencemadness.org
Achieving the exhaustive chlorination required to produce 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane would necessitate more forcing conditions. Such syntheses likely proceed via a free-radical chain mechanism, which is characteristic of the halogenation of alkanes and ethers. sciencemadness.org This process can be broken down into three main stages:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), typically induced by ultraviolet (UV) light or high temperatures.
Propagation: A chlorine radical abstracts a hydrogen atom from the dioxane ring, creating a dioxane radical and a molecule of hydrogen chloride (HCl). This dioxane radical then reacts with another molecule of Cl₂ to form a chlorinated dioxane and a new chlorine radical, which continues the chain reaction.
Termination: The reaction ceases when two radicals combine to form a stable molecule.
As chlorination proceeds, the remaining C-H bonds on the ring become stronger and more sterically hindered, requiring increasingly aggressive conditions to achieve higher levels of substitution. The progressive addition of electron-withdrawing chlorine atoms deactivates the ring toward further radical abstraction, explaining the need for sustained high energy input for exhaustive chlorination.
| Product | Reagents | Conditions | Mechanism |
| trans-2,3-Dichloro-1,4-dioxane | 1,4-Dioxane, Cl₂, I₂ (catalyst) | 90°C | Ionic/Radical sciencemadness.org |
| Tetrachlorodioxanes | 1,4-Dioxane, Cl₂ | Higher Temperatures (>90°C) | Primarily Free-Radical sciencemadness.org |
| This compound | 1,4-Dioxane, Excess Cl₂ | High Temperature, UV Irradiation (Proposed) | Free-Radical |
Indirect Chlorination via Precursors
An alternative to direct chlorination is the construction of the dioxane ring from already chlorinated building blocks. This approach could offer greater control over the final substitution pattern, though it presents its own synthetic challenges. A plausible strategy would be a variation of the Williamson ether synthesis, involving the intramolecular or intermolecular cyclization of highly chlorinated C2 alcohols.
For instance, a potential pathway could involve the base-induced cyclization of a polychlorinated diethylene glycol derivative. Another hypothetical route is the dimerization of a chlorinated ethylene (B1197577) oxide precursor, though controlling the regiochemistry of such a reaction would be complex. While these methods are standard for the synthesis of various ethers and dioxanes, their application to produce the specific heptachloro- target is not explicitly described in the literature and remains a theoretical synthetic pathway.
Post-Synthetic Derivatization of Chlorinated Dioxanes
The chemical reactivity of this compound is dominated by its high chlorine content. The seven electron-withdrawing chlorine atoms render the dioxane ring electron-poor and sterically hindered, significantly influencing its susceptibility to further transformation.
Substitution Reactions on the Dioxane Ring
Given the saturated nature of the dioxane ring, electrophilic substitution is not a viable reaction pathway. Instead, nucleophilic substitution (SN) represents the most probable route for derivatization. The carbon atoms bonded to chlorine are potential electrophilic sites for attack by strong nucleophiles. However, SN reactions on sp³-hybridized carbons are often challenging.
The reactivity of highly chlorinated alkanes and related structures suggests that substitution is possible under specific conditions. Drawing parallels to polychlorinated biphenyls (PCBs), where nucleophilic substitution of chlorine atoms can be achieved, it is conceivable that the chlorine atoms on the heptachlorodioxane ring could be displaced by potent nucleophiles. nih.gov
Potential reactions could involve strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH). The reaction would likely require elevated temperatures and polar aprotic solvents to facilitate the substitution. The positions alpha to the ether oxygens (C-2, C-3, C-5, C-6) are the most likely sites for nucleophilic attack, as the adjacent oxygen atom can help stabilize a partial positive charge in the transition state.
| Nucleophile | Reagent Example | Potential Product Class |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxy-substituted Dioxane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether-substituted Dioxane |
| Amine | Piperidine | Amino-substituted Dioxane |
| Cyanide | Sodium Cyanide (NaCN) | Cyano-substituted Dioxane |
Ring-Opening Reactions and Transformations
A fundamental reaction of ethers, including cyclic ethers, is cleavage under strongly acidic conditions. masterorganicchemistry.comyoutube.com This reaction typically proceeds via protonation of the ether oxygen by a strong acid (e.g., HBr, HI) or coordination with a Lewis acid (e.g., BBr₃), which transforms the alkoxy group into a good leaving group. wikipedia.org This is followed by a nucleophilic attack by the corresponding halide ion, leading to the cleavage of a C-O bond. libretexts.org
In the case of this compound, the two ether oxygens are significantly less basic due to the powerful electron-withdrawing inductive effect of the seven chlorine atoms. Consequently, protonation or Lewis acid coordination would be more difficult compared to unsubstituted 1,4-dioxane, requiring harsher conditions or superacids.
Once the initial acid-base interaction occurs, nucleophilic attack by a halide would lead to the irreversible opening of the ring. This would result in the formation of a highly chlorinated, linear ether derivative, such as a polychlorinated bis(2-haloethyl) ether. The specific site of the initial C-O bond cleavage would be influenced by both steric and electronic factors within the asymmetrically substituted ring.
Theoretical Considerations in Chlorinated Dioxane Synthesis
Computational chemistry provides valuable insights into the synthesis and properties of highly chlorinated molecules.
The mechanism of direct, free-radical chlorination involves a series of hydrogen abstraction steps. Theoretical calculations can model the bond dissociation energies (BDEs) of the C-H bonds at each stage of chlorination. Initially, the hydrogens alpha to the ether oxygen are most susceptible to abstraction due to the resonance stabilization of the resulting radical. As chlorination increases, the remaining C-H bonds become stronger, and the activation energy for their abstraction increases. This supports the experimental observation that exhaustive chlorination requires significant energy input.
Furthermore, conformational analysis is crucial for understanding the structure and reactivity of this compound. Unsubstituted 1,4-dioxane preferentially adopts a chair conformation. acs.org However, the introduction of seven bulky chlorine atoms would create substantial steric and electrostatic repulsion.
Steric Strain: Severe crowding would occur between the geminal chlorine atoms at the C2 and C5 positions and the vicinal chlorines at C2/C3 and C5/C6.
Electrostatic Repulsion: Repulsion between the electronegative chlorine atoms and the lone pairs of the ether oxygens would further destabilize a standard chair conformation.
These combined strains would likely force the ring to adopt a twisted-boat or other non-chair conformation to minimize these unfavorable interactions. This distorted geometry would, in turn, affect the molecule's reactivity, influencing the accessibility of the ether oxygens for protonation and the carbon atoms for nucleophilic attack.
| Property | 1,4-Dioxane | This compound (Predicted) |
| Preferred Conformation | Chair acs.org | Twisted-Boat or other non-chair form |
| Ring Basicity | Moderate | Very Low |
| Steric Hindrance | Low | Very High |
| Reactivity toward Radicals | High | Low (at remaining C-H bond) |
Environmental Occurrence and Distribution of Highly Chlorinated Dioxanes
Pathways of Formation in Environmental Matrices
The formation of highly chlorinated dioxanes can occur through several recognized pathways, often as unintentional byproducts of chemical manufacturing, combustion, and water treatment processes.
Highly chlorinated organic compounds are often generated as unintentional byproducts in the chemical industry, particularly in processes that utilize chlorine or chlorinated reagents. The production of chlorinated solvents, pesticides, and plastics can create conditions suitable for the formation of various chlorinated byproducts. researchgate.netitrcweb.org For instance, the unchlorinated parent compound, 1,4-dioxane (B91453), is a known byproduct in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET) and in the production of ethoxylated surfactants used in detergents and cosmetics. itrcweb.orgclu-in.orgslenvironment.com
While the formation of unchlorinated 1,4-dioxane is well-documented in these moderate-condition processes, the creation of a highly chlorinated derivative like 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane would necessitate more aggressive chlorinating environments. Such conditions can be found in the manufacturing of certain chlorinated organic chemicals, where high temperatures, pressures, and the presence of catalysts can lead to a wide array of chlorinated side-products. researchgate.net Investigations into the production of chlorinated chemicals have revealed contamination of products and waste streams with polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), indicating that industrial synthesis is a significant pathway for the formation of complex chlorinated aromatics. researchgate.netnih.gov
High-temperature processes, especially the incineration of municipal, medical, and hazardous waste, are major sources of chlorinated dioxins. nih.gov While much of the research has focused on the formation of PCDDs and PCDFs, the underlying mechanisms are relevant to other classes of chlorinated compounds. Two primary mechanisms are recognized: precursor synthesis and de novo synthesis. lidsen.comtandfonline.comtandfonline.com
Precursor Synthesis: This pathway involves the chemical transformation of chlorinated precursor compounds, such as chlorophenols and chlorobenzenes, into dioxin-like structures at temperatures between 200 and 500°C. tandfonline.comscies.orgtandfonline.com These reactions are often catalyzed by metal species, particularly copper, present in fly ash. nih.govresearchgate.net The condensation of two chlorophenol molecules, for example, is a well-established route for PCDD formation. lidsen.com
De Novo Synthesis: This mechanism involves the formation of dioxins from elemental carbon, a source of chlorine (inorganic or organic), and oxygen on the surface of fly ash particles. tandfonline.comtandfonline.com It is considered a major pathway for dioxin production in incinerators, occurring optimally in the post-combustion zone at temperatures around 300°C. tandfonline.comnih.govresearchgate.net The process is complex, involving the chlorination of the carbon matrix followed by cracking and rearrangement to form the stable dioxin structure. nih.govresearchgate.net
Although research has centered on PCDD/Fs, it is chemically plausible that similar high-temperature, catalyzed reactions involving different organic precursors or fragments could lead to the formation of other chlorinated cyclic ethers, including highly chlorinated 1,4-dioxanes.
| Factor | Description | Optimal Range/Conditions |
|---|---|---|
| Temperature | Critical for both formation and destruction. The "dioxin formation window" is in the post-combustion zone. | 200°C - 500°C tandfonline.comscies.org |
| Precursors | Organic compounds that can be converted into dioxins, such as chlorophenols and chlorobenzenes. | Present in waste streams nih.govtandfonline.com |
| Catalysts | Metals that facilitate the chemical reactions, primarily copper compounds in fly ash. | Cu, Fe, Zn nih.govcore.ac.uk |
| Chlorine Source | Necessary for the chlorination of organic matter. Can be from inorganic (e.g., NaCl) or organic (e.g., PVC) sources. | PVC, chlorinated solvents nih.govsci-hub.se |
| Carbon Source | Acts as a reactant in de novo synthesis. Often unburned carbon (soot) in fly ash. | Fly ash, activated carbon core.ac.uk |
The chlorination of water and wastewater is a critical process for disinfection, but it can also lead to the formation of halogenated organic byproducts. While much attention has been paid to trihalomethanes and haloacetic acids, research shows that more complex chlorinated compounds, including dioxins, can also be formed. ca.gov
The reaction of chlorine with natural organic matter and anthropogenic contaminants in water can produce a wide range of chlorinated products. For example, the antimicrobial agent triclosan (B1682465) has been shown to convert into several PCDD congeners upon chlorination, particularly in the presence of sunlight. This highlights how industrial chemicals present in wastewater can act as precursors to dioxin formation in engineered aqueous systems. While direct evidence for the formation of this compound through this pathway is not available, the chlorination of the parent 1,4-dioxane or related precursor compounds in industrial wastewater streams could potentially generate chlorinated derivatives. ca.gov However, the byproducts that result from the chlorination of 1,4-dioxane are reported to be significantly more toxic than the parent compound itself. ca.gov
Environmental Fate and Transport Dynamics of 2,2,3,3,5,5,6 Heptachloro 1,4 Dioxane
Matrix Diffusion Effects in Subsurface Environments
Matrix diffusion is a critical process governing the long-term fate and transport of contaminants in the subsurface. It involves the movement of dissolved contaminants from zones of higher hydraulic conductivity (e.g., fractures, sand layers) into lower-permeability zones (e.g., clay, silt, rock matrix) primarily through molecular diffusion. This process can lead to the long-term storage of contaminants in the subsurface, which can then act as a persistent secondary source, slowly releasing the contaminant back into the more mobile groundwater over extended periods.
For a compound like 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane, the potential for matrix diffusion is expected to be influenced by several factors, none of which are currently well-documented for this specific chemical:
Aqueous Solubility: The extent to which the compound dissolves in water will directly impact its concentration gradient, which is the driving force for diffusion. Highly soluble compounds can create steep concentration gradients, potentially leading to significant mass transfer into low-permeability matrices.
Molecular Size and Configuration: The size and shape of the molecule will affect its diffusion coefficient in water and porous media.
Sorption Characteristics (Koc): The tendency of the compound to sorb to organic carbon in the soil or rock matrix will influence its partitioning behavior. Strong sorption can retard the diffusive process into the matrix.
Hydrophobicity (Kow): The octanol-water partition coefficient is indicative of a compound's tendency to partition into organic phases. Highly hydrophobic compounds may preferentially sorb to organic matter, which can either enhance or limit their diffusion into different types of matrix materials.
Due to the absence of these fundamental physicochemical properties for this compound, it is not possible to provide a quantitative assessment or detailed research findings regarding its matrix diffusion effects. The scientific community has not published studies that would allow for the creation of data tables or a thorough, evidence-based discussion on this topic for this specific compound.
While general principles of contaminant transport for other chlorinated hydrocarbons can offer a conceptual framework, applying these without specific data for this compound would be speculative and scientifically unsound. Further research and experimental determination of its core chemical and physical properties are necessary to accurately predict its behavior in subsurface environments.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the degradation and transformation pathways of the chemical compound This compound .
Extensive searches for abiotic and biotic degradation mechanisms, including hydrolysis, photolysis, redox transformations, and biodegradation, yielded no data for this particular heptachlorinated dioxane isomer. The existing research predominantly focuses on the environmental fate of the unchlorinated parent compound, 1,4-dioxane (B91453), and a different class of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs).
Consequently, it is not possible to provide a scientifically accurate article on the degradation pathways of this compound based on the currently accessible scientific literature.
Degradation and Transformation Pathways of 2,2,3,3,5,5,6 Heptachloro 1,4 Dioxane
Biotic Degradation Pathways
Aerobic Biodegradation Mechanisms
Cometabolic Transformation in Microbial Systems
Cometabolism is a process where a contaminant is fortuitously degraded by an enzyme or cofactor produced during the microbial metabolism of another compound, with often no direct benefit to the microorganism. frtr.gov This process is a key mechanism for the breakdown of recalcitrant compounds like 1,4-dioxane (B91453) and likely its halogenated derivatives. frtr.gov
For 1,4-dioxane, various primary substrates, also known as growth substrates, have been identified to induce the necessary enzymes for its cometabolic degradation. These include methane (B114726), propane, ethane, isobutane, toluene, and tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Microorganisms grown on these substrates produce monooxygenase enzymes that can fortuitously degrade 1,4-dioxane. researchgate.netberkeley.edu It is plausible that similar cosubstrates could induce enzymes capable of transforming 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane, although the increased halogenation may present greater resistance to enzymatic attack.
Research has shown that cometabolic strategies can be highly targeted, stimulating only the indigenous microbes capable of degrading both the contaminant and the cosubstrate. frtr.gov This specificity can reduce amendment costs and minimize issues like aquifer plugging from excessive biomass growth. frtr.gov Methanotrophs, for instance, produce methane monooxygenase, a powerful and versatile enzyme capable of degrading over 300 different compounds, including chlorinated solvents that often co-occur with 1,4-dioxane. frtr.gov
Enzyme Systems Involved in Degradation
The initial step in the aerobic biodegradation of 1,4-dioxane is catalyzed by various monooxygenase enzymes. nih.govitrcweb.org These enzymes are typically soluble di-iron monooxygenases (SDIMOs), a family of non-heme bacterial enzymes. mdpi.com Several distinct gene families encoding these enzymes have been implicated in 1,4-dioxane degradation. nih.gov
Key enzyme systems identified in the degradation of 1,4-dioxane include:
Dioxane Monooxygenase (DXMO): Found in Pseudonocardia dioxanivorans, this is one of the most well-characterized enzyme systems for 1,4-dioxane degradation and is often used as a biomarker for degradation potential at contaminated sites. nih.gov
Propane Monooxygenase (PRM): Present in Mycobacterium dioxanotrophicus, this enzyme is also known to initiate the degradation of 1,4-dioxane. nih.gov
Toluene Monooxygenase (TMO): An inducible, chromosomally located TMO cluster in Azoarcus sp. strain DD4 has been linked to 1,4-dioxane degradation. nih.gov
Tetrahydrofuran (THF) Monooxygenases: These enzymes, found in various bacteria, are also capable of degrading 1,4-dioxane. mdpi.comenviro.wiki
The degradation of this compound would likely be initiated by similar broad-specificity monooxygenases. However, the high degree of chlorination could significantly impact the enzyme's ability to bind and oxidize the molecule. The presence of multiple chlorine atoms can increase the molecule's recalcitrance and may lead to the formation of toxic intermediates. nih.gov
Table 1: Key Enzyme Systems in 1,4-Dioxane Degradation
| Enzyme System | Exemplary Microorganism | Inducing Substrate(s) | Reference |
| Dioxane Monooxygenase (DXMO) | Pseudonocardia dioxanivorans | 1,4-Dioxane | nih.gov |
| Propane Monooxygenase (PRM) | Mycobacterium dioxanotrophicus | Propane | nih.gov |
| Toluene Monooxygenase (TMO) | Azoarcus sp. strain DD4 | Toluene | nih.gov |
| Tetrahydrofuran Monooxygenase | Pseudonocardia sp. strain K1 | Tetrahydrofuran | berkeley.edu |
Anaerobic Biodegradation Potential
The biodegradation of 1,4-dioxane is predominantly an aerobic process, requiring the presence of oxygen for the function of monooxygenase enzymes. itrcweb.orgitrcweb.org There is currently limited evidence to support the significant metabolic or cometabolic biodegradation of 1,4-dioxane under anaerobic conditions. enviro.wikiitrcweb.org
Some studies have explored the potential for anaerobic degradation. One study reported the anaerobic growth of an iron-reducing bacterium on 1,4-dioxane. enviro.wiki Another potential, albeit indirect, pathway involves a microbially driven Fenton reaction. The facultative anaerobe Shewanella oneidensis, under anaerobic conditions, can generate hydroxyl radicals that are capable of breaking down 1,4-dioxane. enviro.wiki
A study examining microcosms with various inocula and electron acceptors found that 1,4-dioxane biodegradation was most commonly observed in nitrate-amended and no-electron-acceptor treatments, suggesting potential for degradation under anaerobic, possibly methanogenic, conditions, although the process was slow. nih.gov However, amendments with iron/EDTA/humic acid or sulfate (B86663) did not generally result in biodegradation. nih.gov
Given the general resistance of 1,4-dioxane to anaerobic degradation, it is highly probable that this compound would be even more recalcitrant under these conditions. The high degree of chlorination would likely make reductive dechlorination, a common anaerobic process for chlorinated solvents, a very slow and challenging process.
Factors Influencing Microbial Degradation Kinetics
The rate and extent of microbial degradation of this compound would be influenced by a variety of environmental factors, similar to those affecting 1,4-dioxane.
Groundwater contaminated with 1,4-dioxane is often also contaminated with chlorinated solvents such as 1,1,1-trichloroethane (B11378) (TCA), trichloroethene (TCE), and 1,1-dichloroethene (DCE). nih.govdtic.mil The presence of these co-contaminants can significantly inhibit the biodegradation of 1,4-dioxane. nih.govresearchgate.net
Studies have shown that both TCA and DCE can inhibit the degradation of 1,4-dioxane by both metabolizing and co-metabolizing bacteria. nih.gov For Pseudonocardia dioxanivorans CB1190, a 1,4-dioxane metabolizer, the inhibition by TCA and DCE was found to be non-competitive and reversible. nih.gov In contrast, for co-metabolizing strains like Pseudomonas mendocina KR1, the inhibition was competitive and irreversible, with the chlorinated solvents being degraded concurrently with 1,4-dioxane. nih.gov
The order of inhibition by individual chlorinated solvents on 1,4-dioxane biodegradation by P. dioxanivorans CB1190 was found to be: 1,1-DCE > cis-1,2-DCE > TCE > 1,1,1-TCA. nih.gov In fact, the presence of 5 mg/L of 1,1-DCE was sufficient to completely inhibit the biodegradation of 1,4-dioxane. enviro.wikinih.gov This inhibition has been attributed to the down-regulation of the genes responsible for the key degradative enzymes, 1,4-dioxane monooxygenase (dxmB) and aldehyde dehydrogenase (aldH). nih.gov
In packed soil column experiments, the inhibitory effects of co-contaminants like 1,1-DCE and copper ions were less severe than in planktonic cultures, suggesting that the soil matrix may offer some protection to the degrading microorganisms. nih.gov
For the biodegradation of any organic compound, including this compound, the availability of essential nutrients and appropriate electron acceptors is critical. As an aerobic process, the primary electron acceptor for the degradation of 1,4-dioxane is oxygen. itrcweb.org The functionality of the monooxygenase enzymes responsible for the initial oxidative attack is dependent on the availability of molecular oxygen. itrcweb.org
In addition to an electron acceptor, microorganisms require sources of essential nutrients such as nitrogen and phosphorus for growth and maintenance of their metabolic activities. mdpi.com The lack of these nutrients can limit the growth of the degrading microbial population and, consequently, the rate of contaminant degradation.
In anaerobic environments, the availability of alternative electron acceptors such as nitrate (B79036), sulfate, and iron (III) can influence microbial community structure and activity. nih.gov However, as previously discussed, the potential for anaerobic degradation of 1,4-dioxane and its chlorinated derivatives appears to be limited. One study did find that nitrate amendments were more conducive to slow anaerobic 1,4-dioxane degradation compared to sulfate or iron amendments. nih.gov
Identification of Degradation Byproducts and Intermediates
The degradation pathway of 1,4-dioxane has been studied, and several key intermediates have been identified. The initial oxidation by a monooxygenase enzyme leads to the formation of unstable hemiacetals. dtic.mil These intermediates are then further transformed into a series of more biodegradable compounds.
A proposed degradation pathway for 1,4-dioxane involves the sequential formation of:
Ethylene (B1197577) glycol nih.gov
Glycolic acid nih.gov
Oxalic acid nih.gov
These intermediates can then be incorporated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. nih.gov Another identified intermediate is 2-hydroxyethoxyacetic acid (2HEAA), which can accumulate in some pure cultures but is readily degraded by other microorganisms. researchgate.net
For this compound, the degradation pathway would likely be more complex. The initial enzymatic attack would still likely involve a monooxygenase, but the presence of multiple chlorine atoms would lead to the formation of chlorinated intermediates. The stability and potential toxicity of these chlorinated byproducts would be a significant concern. Complete mineralization would require the cleavage of all carbon-chlorine bonds, a process that can be challenging for microorganisms. The specific identity of these chlorinated intermediates would require further investigation through detailed pathway elucidation studies.
Advanced Analytical Methodologies for 2,2,3,3,5,5,6 Heptachloro 1,4 Dioxane Characterization
Extraction and Sample Preparation Techniques for Diverse Matrices
Extraction and sample preparation are critical steps in the analytical workflow for trace-level organic contaminants. The goal is to isolate the analyte of interest from complex matrices such as water, soil, or biological tissues, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
For a compound like 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane, its high degree of chlorination suggests it would be a semi-volatile, nonpolar, and lipophilic (fat-soluble) persistent organic pollutant (POP). nih.gov These properties are key in selecting an appropriate extraction method.
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction (SPE) is a widely used technique for sample preparation that partitions compounds between a solid phase (sorbent) and a liquid phase (sample). nih.govnih.gov For nonpolar compounds like highly chlorinated organics in aqueous matrices, reversed-phase SPE is typically employed. In this method, a nonpolar sorbent (e.g., C18-bonded silica) is used to retain the analyte from the polar sample matrix (water). The analyte is then eluted with a small volume of a nonpolar organic solvent.
While no specific SPE methods for this compound are documented, methods for other polychlorinated biphenyls (PCBs) and organochlorine pesticides in water serve as a strong model. nih.govresearchgate.net These methods often achieve high recovery and concentration factors.
Illustrative SPE Method Parameters for a Polychlorinated Compound in Water
| Parameter | Description |
|---|---|
| SPE Sorbent | C18 (Octadecyl-bonded silica) or Polystyrene-divinylbenzene (PS-DVB) |
| Sample Volume | 1000 mL aqueous sample |
| Conditioning Solvent | Dichloromethane (B109758), followed by Methanol (B129727), then Reagent Water |
| Elution Solvent | Dichloromethane or Hexane (B92381):Acetone mixture |
| Elution Volume | 5-10 mL |
| Post-Elution Step | Concentration with a gentle stream of nitrogen |
Purge-and-Trap Techniques
Purge-and-trap is a dynamic headspace technique primarily used for volatile organic compounds (VOCs) in aqueous and solid samples. estanalytical.comteledynelabs.com An inert gas is bubbled through the sample, purging the volatile compounds, which are then concentrated on an adsorbent trap. estanalytical.com The trap is subsequently heated to desorb the analytes into a gas chromatograph (GC).
Given its presumed high molecular weight (425.3 g/mol ) and high boiling point due to seven chlorine atoms, this compound is expected to be semi-volatile at best. nih.gov Standard purge-and-trap methods designed for highly volatile compounds would likely be inefficient. gcms.cz Modifications such as elevated purging temperatures could potentially improve recovery for less volatile compounds, but this technique is generally not the first choice for compounds in this class. usgs.govitrcweb.org
Liquid-Liquid Extraction (LLE) Approaches
Liquid-liquid extraction (LLE) is a classic separation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org For extracting nonpolar, lipophilic compounds like polychlorinated organics from water, a nonpolar organic solvent such as dichloromethane or hexane is used. researchgate.netmdpi.com The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. libretexts.org
LLE is a robust and effective method for compounds like this compound. Methods for extracting PCBs and other chlorinated hydrocarbons often utilize LLE, demonstrating its applicability. wsu.edu The main drawbacks are the large volumes of organic solvent required and the potential for emulsion formation. rsc.orgmdpi.com
Illustrative LLE Protocol for a Polychlorinated Compound in Water
| Step | Procedure |
|---|---|
| 1. Sample Preparation | Adjust 1 L of water sample to a neutral pH. |
| 2. Solvent Addition | Add 60 mL of Dichloromethane to the sample in a separatory funnel. |
| 3. Extraction | Shake vigorously for 2 minutes, periodically venting pressure. |
| 4. Phase Separation | Allow the organic and aqueous layers to separate. |
| 5. Collection | Drain the lower organic layer (Dichloromethane) into a flask. |
| 6. Repeat | Repeat the extraction twice more with fresh 60 mL aliquots of solvent. |
| 7. Drying & Concentration | Combine the extracts, dry over anhydrous sodium sulfate (B86663), and concentrate. |
Specialized Extraction for Low-Level Detection
Achieving the very low detection limits required for many persistent organic pollutants often necessitates specialized extraction and cleanup techniques. envirotecmagazine.comtechnologynetworks.com These methods are designed to handle larger sample volumes and provide cleaner extracts to enhance the sensitivity of the subsequent instrumental analysis. nih.gov
For a compound like this compound, this could involve:
Large Volume Extraction: Using continuous liquid-liquid extraction (CLLE) or large-volume solid-phase extraction to process tens to hundreds of liters of water, thereby concentrating trace amounts of the analyte. researchgate.net
Advanced Sorbent Materials: Employing novel SPE sorbents with high capacity and selectivity for chlorinated compounds. nih.gov
Multi-step Cleanup: Following the initial extraction, the extract is passed through columns containing materials like Florisil, silica (B1680970) gel, or alumina (B75360) to remove interfering co-extracted compounds (e.g., lipids, humic acids). This is a standard practice in the analysis of polychlorinated dibenzo-p-dioxins and PCBs. researchgate.netepa.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating complex mixtures of organic compounds. For persistent organic pollutants, gas chromatography is the most common and powerful technique.
Gas Chromatography (GC) Applications
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. libretexts.org The sample is injected into a heated port, vaporized, and carried through the column by an inert gas (e.g., helium). Compounds separate as they travel through the column, with less volatile and more interactive compounds eluting later. acs.org
For this compound, GC would be the ideal separation technique. Its analysis would likely be performed on a high-resolution capillary column with a nonpolar or medium-polarity stationary phase, similar to those used for other chlorinated hydrocarbons. epa.govnih.gov Detection is typically accomplished using highly sensitive and selective detectors like an Electron Capture Detector (ECD), which is excellent for halogenated compounds, or a Mass Spectrometer (MS) for definitive identification and quantification. nih.gov
Illustrative GC-MS Parameters for a Polychlorinated Compound
| Parameter | Setting |
|---|---|
| GC System | High-Resolution Gas Chromatograph |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Selected Ion Monitoring (SIM) for high sensitivity |
Liquid Chromatography (LC) Considerations
While Gas Chromatography (GC) is the predominant separation technique for chlorinated dioxins and similar non-polar compounds, the application of Liquid Chromatography (LC) presents unique considerations. chromatographyonline.com The high degree of chlorination in this compound results in a non-polar, hydrophobic molecule. This characteristic poses a significant challenge for retention on conventional reversed-phase (RP) LC columns, which typically use a non-polar stationary phase (like C18) and a polar mobile phase. waters.commdpi.com
Developing an LC method for such a compound would require specialized approaches:
Stationary Phase Selection: Standard C18 columns may provide insufficient retention. waters.com Alternative stationary phases, such as those with phenyl or fluorophenyl functionalities, could offer different selectivity through pi-pi or dipole-dipole interactions. For some non-polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option, though it is typically used for polar compounds. waters.com
Mobile Phase Composition: A non-aqueous reversed-phase (NARP) approach, using a polar organic solvent like methanol as the "strong" eluent and a less polar organic solvent like acetonitrile (B52724) or hexane as the "weak" eluent, might be necessary to achieve adequate retention and separation.
Compatibility with Mass Spectrometry: Mobile phase additives must be volatile for compatibility with mass spectrometry (LC-MS). chromatographyonline.com The use of non-volatile ion-pairing agents to improve retention is generally not feasible. waters.com
Despite these challenges, LC-based methods, particularly high-performance liquid chromatography (HPLC), can be invaluable for sample cleanup and fractionation prior to GC-MS analysis. nih.gov For instance, HPLC columns packed with activated carbon can separate PCBs based on the number of ortho-substituted chlorine atoms, a principle that could be applied to fractionate complex mixtures containing chlorinated dioxanes. nih.gov
Mass Spectrometric Detection and Quantification
Mass Spectrometry (MS), typically coupled with High-Resolution Gas Chromatography (HRGC), is the definitive technique for the detection and quantification of chlorinated dioxins and furans. chromatographyonline.comchromatographyonline.comakjournals.com This is the established "gold standard" for regulatory methods due to its unparalleled sensitivity and selectivity, which are essential for analyzing these compounds at trace levels in complex environmental and biological samples. chromatographyonline.comnih.gov For compounds like this compound, MS provides the necessary confidence in identification and the ability to measure concentrations at the parts-per-quadrillion (ppq) level. nih.gov
Selected Ion Monitoring (SIM) for Enhanced Sensitivity
To achieve the extremely low detection limits required for chlorinated compounds, mass spectrometers are often operated in Selected Ion Monitoring (SIM) mode. nih.govtaylorandfrancis.com Instead of scanning a wide range of mass-to-charge ratios (m/z), the instrument is programmed to monitor only a few specific ions that are characteristic of the target analyte. taylorandfrancis.comeaslab.com This approach significantly reduces noise and enhances the signal-to-noise ratio, thereby improving sensitivity and measurement capabilities. volatileanalysis.com
For this compound (C₄HCl₇O₂), the selection of ions would be based on the molecular ion cluster, which exhibits a distinctive isotopic pattern due to the presence of seven chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most intense ion in the cluster (monoisotopic mass) and other characteristic ions are monitored. A primary "quantifier" ion is used for measurement, while one or more "qualifier" ions are monitored to confirm identity, with their abundance ratios required to fall within a specified tolerance.
| Ion Type | Description | Theoretical m/z (Da) | Function |
|---|---|---|---|
| [M]⁺ | Molecular ion with all ⁷⁹Br | 325.780 | Quantifier |
| [M+2]⁺ | Molecular ion with one ⁸¹Br | 327.777 | Qualifier 1 |
| [M+4]⁺ | Molecular ion with two ⁸¹Br | 329.774 | Qualifier 2 |
| [M-COCl]⁺ | Fragment ion (loss of a carbonyl and a chlorine) | 262.825 | Qualifier 3 |
Isotope Dilution Mass Spectrometry for Quantification Accuracy
Isotope dilution is the benchmark method for achieving the highest accuracy and precision in the quantification of dioxins and related compounds, as specified in regulatory protocols like U.S. EPA Method 1613B. epa.govwell-labs.com The technique involves adding a known quantity of a stable, isotopically-labeled analog of the target analyte to the sample before any extraction or cleanup steps. For this compound, this internal standard would typically be a ¹³C₁₂-labeled version.
This labeled standard is chemically identical to the native (unlabeled) analyte and therefore experiences the same potential losses during sample preparation and analysis. epa.gov By measuring the ratio of the response of the native analyte to the labeled standard via MS, the initial concentration of the native analyte can be calculated precisely, effectively correcting for variations in recovery. well-labs.comitrcweb.org
| Step | Description | Impact on Quantification |
|---|---|---|
| 1. Spiking | A known amount of ¹³C-labeled internal standard is added to the sample. | Establishes a fixed reference point. |
| 2. Preparation | Sample undergoes extraction and multi-step cleanup. Both native analyte and labeled standard are lost in equal proportions. | The ratio of native analyte to labeled standard remains constant. |
| 3. Analysis | The final extract is analyzed by GC-MS, measuring the signal for both the native analyte and the labeled standard. | The measured ratio is used to calculate the original concentration, independent of sample preparation recovery efficiency. |
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of unknown environmental contaminants. nih.govacs.org Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers provide mass measurements with extremely high accuracy (< 5 ppm), allowing for the determination of an ion's elemental formula. nih.gov
This capability is critical for distinguishing the target analyte from potential isobaric interferences—compounds that have the same nominal mass but a different elemental composition. For a complex molecule like this compound, HRMS can confirm its elemental formula (C₄HCl₇O₂) and help elucidate fragmentation pathways, providing definitive structural evidence.
| Compound | Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| This compound | C₄HCl₇O₂ | 326 | 325.7796 |
| Potential Interference (e.g., a pesticide metabolite) | C₁₀H₅Cl₅N₂O₃S | 326 | 325.8649 |
Challenges and Method Development in Trace Analysis
The trace analysis of this compound and similar persistent organic pollutants (POPs) is fraught with analytical challenges that necessitate rigorous and sophisticated method development. nih.govtaylorfrancis.comresearchgate.net
Key challenges include:
Ultra-Low Concentrations: These compounds are often present in environmental matrices at concentrations in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range, requiring highly sensitive instrumentation. nih.govnih.gov
Complex Matrices: Environmental samples such as soil, sediment, and biological tissues contain a multitude of co-extracted compounds that can interfere with the analysis. researchgate.netmdpi.com
Sample Preparation: Extensive and meticulous cleanup procedures are required to isolate the target analytes from matrix interferences. mdpi.comchromatographyonline.com These multi-step processes, which can involve solvent extraction and multiple stages of column chromatography, are labor-intensive and present opportunities for analyte loss or contamination. mdpi.com
Selectivity: The analytical method must be highly selective to differentiate the target analyte from structurally similar compounds, including isomers and other chlorinated contaminants. chromatographyonline.com
Method development focuses on overcoming these obstacles by integrating robust sample preparation with highly selective detection systems. This often involves developing automated cleanup systems to improve reproducibility and reduce contamination risk. mdpi.com The combination of high-resolution capillary gas chromatography for separation with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for detection provides the necessary selectivity and sensitivity to meet regulatory requirements for food, feed, and environmental samples. akjournals.comthermofisher.comwur.nl Ultimately, the use of isotope dilution is critical for ensuring data accuracy and reliability in the face of these significant analytical hurdles. epa.govwell-labs.com
| Challenge | Methodological Solution |
|---|---|
| Low environmental concentrations | Large sample volumes, sensitive detectors (HRMS, MS/MS), and operation in SIM mode. |
| Complex sample matrix | Extensive sample cleanup (e.g., multi-layer silica, alumina, carbon columns). |
| Analyte loss during preparation | Isotope dilution mass spectrometry to correct for recovery losses. |
| Isobaric interferences | High-resolution chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). |
| Risk of contamination | Use of high-purity solvents and reagents, dedicated glassware, and analysis of procedural blanks. |
Computational and Theoretical Studies on Highly Chlorinated 1,4 Dioxanes
Quantum Chemical Calculations of Molecular Structure and Reactivity
No specific studies applying quantum chemical calculations to 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane have been identified.
Density Functional Theory (DFT) Applications
Conformational Analysis of Chlorinated Dioxane Rings
A detailed conformational analysis for the this compound ring is not present in the current scientific literature. Such an analysis would typically involve identifying the most stable chair, boat, or twist-boat conformations, but this has not been documented for this specific compound.
Molecular Dynamics Simulations for Environmental Interactions
There is no evidence of molecular dynamics (MD) simulations being performed to understand the environmental interactions of this compound.
Adsorption Mechanisms at Interfaces
Specific studies modeling the adsorption mechanisms of this compound at environmental interfaces, such as soil-water or air-water, using molecular dynamics are absent from the literature.
Transport Behavior Modeling
Modeling of the transport behavior of this compound in various environmental compartments through molecular dynamics simulations has not been reported.
Prediction of Environmental Fate Parameters using QSAR/QSPR Models
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or applied to the prediction of environmental fate parameters of this compound could be located. While general QSAR/QSPR models for halogenated compounds exist, their specific application and the resulting predicted parameters for this compound are not documented.
Theoretical Prediction of Degradation Pathways and Intermediates
Due to the complex structure and high degree of chlorination of this compound, experimental studies on its degradation are scarce. Consequently, computational and theoretical studies are invaluable for predicting its environmental fate and developing potential remediation strategies. These theoretical predictions are typically based on established degradation mechanisms observed for other highly chlorinated organic compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins, as well as the foundational principles of chemical reactivity.
Theoretical degradation of this compound is expected to proceed through two primary pathways: reductive dechlorination and oxidative degradation. The specific intermediates formed will depend on the prevailing environmental conditions.
Reductive Dechlorination
Under anaerobic conditions, reductive dechlorination is a principal degradation pathway for highly chlorinated compounds. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. For this compound, this process would likely be initiated at the most sterically accessible and electronically favorable positions.
Computational models suggest that the dechlorination process would result in a series of less-chlorinated 1,4-dioxane (B91453) congeners. The initial steps are predicted to be the most challenging due to the high number of electron-withdrawing chlorine atoms. As dechlorination proceeds, the reactivity of the molecule may change, influencing the position of subsequent chlorine removal.
A plausible, albeit hypothetical, reductive dechlorination pathway is outlined below. The formation of these intermediates is predicted based on the principles of decreasing steric hindrance and increasing reactivity as chlorine atoms are removed.
| Step | Predicted Intermediate | Description |
| 1 | Hexachloro-1,4-dioxane isomers | Initial removal of a single chlorine atom. |
| 2 | Pentachloro-1,4-dioxane isomers | Subsequent removal of a second chlorine atom. |
| 3 | Tetrachloro-1,4-dioxane isomers | Continued dechlorination leading to various tetrachlorinated isomers. |
| 4 | Trichloro-, Dichloro-, and Monochloro-1,4-dioxanes | Further dechlorination steps producing less chlorinated congeners. |
| 5 | 1,4-Dioxane | Complete dechlorination resulting in the parent compound. |
Once the 1,4-dioxane ring is partially or fully dechlorinated, it may become susceptible to microbial degradation under appropriate redox conditions. Studies on the biodegradation of 1,4-dioxane have identified several key intermediates resulting from the cleavage of the ether bonds.
Oxidative Degradation
In aerobic environments, or through advanced oxidation processes (AOPs), this compound is predicted to undergo oxidative degradation. This process is often initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH).
The initial attack by a hydroxyl radical would likely lead to hydrogen abstraction or addition to the dioxane ring, although the high degree of chlorination makes direct attack on the carbon-chlorine bonds also possible. This would initiate a cascade of reactions leading to the opening of the dioxane ring.
The predicted intermediates from the oxidative degradation of the 1,4-dioxane backbone, following significant dechlorination, are based on the known oxidative pathways of the parent 1,4-dioxane molecule. These intermediates are generally considered to be more biodegradable than the parent chlorinated compound.
| Step | Predicted Intermediate | Description |
| 1 | Chlorinated 2-hydroxy-1,4-dioxane derivatives | Initial hydroxylation of the dioxane ring. |
| 2 | Chlorinated glycolaldehyde (B1209225) and glycolic acid derivatives | Ring cleavage products following initial oxidation. |
| 3 | Chlorinated oxalic acid and formic acid derivatives | Further oxidation of the initial ring-opened products. |
| 4 | Carbon dioxide, water, and chloride ions | Complete mineralization of the organic structure. |
It is important to emphasize that the degradation pathways and intermediates presented here are theoretical predictions. The actual degradation of this compound in the environment is likely to be a complex interplay of various biotic and abiotic processes, and the formation of specific intermediates will be highly dependent on the specific environmental conditions. Further experimental and computational research is necessary to validate these theoretical predictions and to fully elucidate the environmental fate of this highly chlorinated compound.
Q & A
Q. What validated analytical methods are recommended for detecting 2,2,3,3,5,5,6-heptachloro-1,4-dioxane in environmental matrices?
- Methodology : Use EPA Method 8270 SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) for trace detection, but validate with isotope dilution to account for matrix interferences. Due to its high chlorination, optimize extraction protocols (e.g., solid-phase microextraction) to address low solubility and potential co-elution with chlorinated solvents .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., m/z 252.9 for [M-Cl]⁻ fragments). Quantify detection limits (DLs) using spiked samples; DLs < 0.1 µg/L are critical for groundwater studies .
Q. How do physicochemical properties (e.g., solubility, Kow) of heptachloro-1,4-dioxane influence its environmental partitioning compared to 1,4-dioxane?
- Experimental Design : Measure solubility via shake-flask method with HPLC-UV detection. For log Kow, use slow-stirring or generator column techniques to account for its semi-volatile nature. Compare results to computational models (e.g., EPI Suite) to identify discrepancies due to chlorine substitution .
- Data Interpretation : High chlorine content likely increases hydrophobicity (log Kow > 3) but reduces aqueous solubility (<100 mg/L), favoring adsorption to organic-rich soils. Validate with column transport experiments using humic acid-modified silica .
Q. What are the current gaps in toxicity data for heptachloro-1,4-dioxane, and how can they be addressed?
- Gaps : No chronic exposure studies exist for heptachloro derivatives. Limited data on metabolites (e.g., chlorinated dioxolanes) and endocrine disruption potential.
- Methodology : Conduct tiered testing:
Advanced Research Questions
Q. How do co-contaminants (e.g., chlorinated solvents) affect the remediation efficiency of heptachloro-1,4-dioxane?
- Case Study : At sites with trichloroethylene (TCE), heptachloro-1,4-dioxane may persist due to competitive inhibition in advanced oxidation processes (AOPs). Use competitive kinetic models (e.g., •OH rate constants) to design sequential treatment: ozone pre-oxidation for TCE, followed by UV/H2O2 for dioxane .
- Data Contradictions : Some studies show enhanced dioxane degradation via radical chain reactions in mixed plumes, while others report quenching by chloride ions. Resolve via controlled bench-scale experiments with variable Cl⁻ concentrations .
Q. What in situ bioremediation strategies show promise for heptachloro-1,4-dioxane, given its structural recalcitrance?
- Approach : Screen for monooxygenase-expressing bacteria (e.g., Pseudomonas spp.) using stable isotope probing (13C-dioxane). Augment with cometabolic substrates (e.g., propane or tetrahydrofuran) to induce enzyme activity .
- Challenges : Chlorine substituents may inhibit enzymatic pathways. Test bioaugmentation with engineered strains expressing dehalogenases (e.g., Dehalococcoides variants) under anaerobic conditions .
Q. How can conflicting attenuation rates for chlorinated dioxanes in field studies be reconciled?
- Analysis : Use linear discriminant analysis (LDA) to correlate attenuation rates with geochemical parameters (e.g., dissolved oxygen, redox potential). For example, aerobic sites show faster dioxane degradation (half-life ~31 months) vs. anaerobic zones (>5 years) .
- Modeling : Apply BIOCHLOR or RT3D with modified rate constants for chlorine-specific degradation pathways. Calibrate models using long-term monitoring data from sites with similar hydrogeology .
Q. What advanced oxidation processes (AOPs) are most effective for heptachloro-1,4-dioxane, and how do they scale?
- Lab-Scale Findings : UV/persulfate achieves >90% degradation at neutral pH, but sulfate radicals (SO4•⁻) are less efficient than •OH for chlorine cleavage. Optimize with Fe²⁺ activation to enhance radical yield .
- Pilot-Scale Limitations : High energy demands and Cl⁻ interference limit UV/H2O2. Test hybrid systems (e.g., ozonation + biofiltration) to reduce oxidant consumption .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
